molecular formula C14H19N5O B14260478 Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- CAS No. 246860-20-8

Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-

Cat. No.: B14260478
CAS No.: 246860-20-8
M. Wt: 273.33 g/mol
InChI Key: WCAPBOJUYXDVQJ-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is a compound known for its significant role in medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in drug discovery due to its versatile scaffold. This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves multiple steps. One common method includes the use of solid-phase synthesis, which allows for the efficient construction of the compound on a large scale.

Industrial Production Methods

For industrial production, a solution-phase synthesis method is often employed due to its practicality for large-scale manufacturing. This method involves the use of various reagents and catalysts to facilitate the formation of the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidone derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- involves the inhibition of dipeptidyl peptidase IV (DPP-IV). This enzyme is responsible for the degradation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, thereby enhancing insulin release and improving glucose tolerance .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]- is unique due to its specific structural features, such as the cyano and pyridinyl groups, which contribute to its high affinity and selectivity for DPP-IV. These structural elements enhance its potency and efficacy as an enzyme inhibitor compared to other similar compounds .

Properties

CAS No.

246860-20-8

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

6-[2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]ethylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C14H19N5O/c15-9-12-3-4-13(18-10-12)17-6-5-16-11-14(20)19-7-1-2-8-19/h3-4,10,16H,1-2,5-8,11H2,(H,17,18)

InChI Key

WCAPBOJUYXDVQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNCCNC2=NC=C(C=C2)C#N

Origin of Product

United States

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